N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide
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Overview
Description
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Substitution with Pyridine: The piperidine ring is then functionalized with a pyridine group using nucleophilic substitution reactions.
Acetamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetic acid, while reduction could produce N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)ethylamine.
Scientific Research Applications
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)acetamide
- N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyl)acetamide
- N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(phenyl)acetamide
Uniqueness
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-tolyl group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-5-4-6-18(13-16)14-20(24)22-15-17-8-11-23(12-9-17)19-7-2-3-10-21-19/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQIFSTUXQDARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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